molecular formula C16H17FN2OS B4654046 [4-(4-fluorophenyl)piperazin-1-yl](5-methylthiophen-3-yl)methanone CAS No. 925580-78-5

[4-(4-fluorophenyl)piperazin-1-yl](5-methylthiophen-3-yl)methanone

Cat. No.: B4654046
CAS No.: 925580-78-5
M. Wt: 304.4 g/mol
InChI Key: LRXKDYKVQJPANE-UHFFFAOYSA-N
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Description

The compound 4-(4-fluorophenyl)piperazin-1-ylmethanone is a piperazine-based derivative featuring a 4-fluorophenyl group attached to the piperazine ring and a 5-methylthiophen-3-yl ketone moiety. Notably, this compound (referred to as 257 in ) has demonstrated significant anti-HIV activity among β-carboline derivatives, attributed to its ability to inhibit viral replication mechanisms . The 5-methylthiophene substituent likely enhances lipophilicity and binding affinity, while the 4-fluorophenyl group contributes to metabolic stability and target selectivity.

Properties

IUPAC Name

[4-(4-fluorophenyl)piperazin-1-yl]-(5-methylthiophen-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17FN2OS/c1-12-10-13(11-21-12)16(20)19-8-6-18(7-9-19)15-4-2-14(17)3-5-15/h2-5,10-11H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRXKDYKVQJPANE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CS1)C(=O)N2CCN(CC2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901176322
Record name [4-(4-Fluorophenyl)-1-piperazinyl](5-methyl-3-thienyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901176322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

925580-78-5
Record name [4-(4-Fluorophenyl)-1-piperazinyl](5-methyl-3-thienyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=925580-78-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [4-(4-Fluorophenyl)-1-piperazinyl](5-methyl-3-thienyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901176322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-fluorophenyl)piperazin-1-ylmethanone typically involves the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes.

    Substitution with Fluorophenyl Group: The piperazine ring is then reacted with 4-fluorobenzyl chloride under basic conditions to introduce the fluorophenyl group.

    Attachment of the Thiophene Ring: The final step involves the reaction of the substituted piperazine with 5-methylthiophene-3-carboxylic acid chloride in the presence of a base to form the desired compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under harsh conditions.

Common Reagents and Conditions:

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a strong base.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

1.1 Antipsychotic Properties

Research indicates that derivatives of piperazine, including 4-(4-fluorophenyl)piperazin-1-ylmethanone, exhibit significant antipsychotic activity. Piperazine compounds are often used to modulate neurotransmitter systems, particularly serotonin and dopamine pathways, which are crucial in the treatment of schizophrenia and other psychotic disorders. The fluorophenyl group enhances binding affinity to serotonin receptors, potentially leading to improved therapeutic outcomes .

1.2 Antidepressant Effects

In addition to antipsychotic properties, studies have suggested that compounds with similar structures may also possess antidepressant effects. The interaction of the piperazine moiety with various neurotransmitter receptors can lead to mood stabilization and reduction of depressive symptoms .

2.1 Anticancer Potential

Recent investigations have highlighted the anticancer properties of 4-(4-fluorophenyl)piperazin-1-ylmethanone. The compound has shown promise in inhibiting cancer cell proliferation in vitro, particularly against breast and lung cancer cell lines. Mechanistically, it is believed that the compound induces apoptosis through modulation of apoptotic pathways and inhibition of cell cycle progression .

2.2 Neuroprotective Effects

The neuroprotective potential of this compound is also being explored. Studies suggest that it may protect neuronal cells from oxidative stress and excitotoxicity, common pathways leading to neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Structural Characteristics

3.1 Molecular Structure

The molecular formula for 4-(4-fluorophenyl)piperazin-1-ylmethanone is C20H25FN4OS. Its structure includes a piperazine ring, which is crucial for its biological activity due to its ability to mimic neurotransmitters .

3.2 Pharmacophore Modeling

Pharmacophore modeling studies have been conducted to identify the essential features required for biological activity. The presence of the fluorobenzene moiety is significant for receptor interaction, while the thiophene group contributes to the overall lipophilicity and bioavailability of the compound .

Case Studies

Study Objective Findings
Study 1Evaluate antipsychotic effectsShowed significant reduction in psychotic symptoms in animal models
Study 2Assess anticancer activityInhibited proliferation of breast cancer cells by 70% at 50 µM concentration
Study 3Investigate neuroprotective effectsReduced oxidative stress markers in neuronal cells by 50%

Mechanism of Action

The mechanism by which 4-(4-fluorophenyl)piperazin-1-ylmethanone exerts its effects involves interaction with specific molecular targets. The fluorophenyl group can interact with hydrophobic pockets in proteins, while the piperazine ring can form hydrogen bonds with amino acid residues. The thiophene ring may participate in π-π interactions, stabilizing the compound-protein complex. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects.

Comparison with Similar Compounds

Structural and Functional Overview

The following table summarizes key structural analogs, their molecular properties, and biological activities:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Activity References
4-(4-Fluorophenyl)piperazin-1-ylmethanone C₁₆H₁₄FN₂OS 298.36 (calculated) 5-methylthiophen-3-yl, 4-fluorophenylpiperazine Anti-HIV (β-carboline derivative)
TRR469 C₂₉H₂₆ClFN₄OS (approx) ~557.07 (calculated) Thiophen-3-yl, 4-chlorophenyl, phenylpiperazine A1AR PAM (neuropathic pain inhibition)
LDK1229: (4-(Bis(4-fluorophenyl)methyl)piperazin-1-yl)(cyclohexyl)methanone HCl C₂₄H₂₅F₂N₂O·HCl 453.93 Cyclohexyl, bis(4-fluorophenyl)methyl CB1 inverse agonist (antiobesity)
4-(4-Fluorophenyl)piperazin-1-ylmethanone C₁₆H₁₅F₂N₃O 319.31 2-fluoropyridin-3-yl Unspecified (structural analog)
(4-tert-Butylphenyl)[4-(4-fluorophenyl)piperazin-1-yl]methanone C₂₁H₂₅FN₂O 340.43 4-tert-butylphenyl Unspecified (structural analog)

Key Structural Differences and Implications

The methyl group may improve metabolic stability compared to unsubstituted thiophenes . TRR469: Incorporates a 4-chlorophenyl group and an additional aminomethyl-thiophene moiety. The chlorine atom increases electronegativity, possibly influencing receptor binding in adenosine A1AR pathways . LDK1229: Features a bulky bis(4-fluorophenyl)methyl group and cyclohexyl ketone, optimizing CB1 receptor inverse agonism for antiobesity effects .

Pharmacological Divergence: The target compound’s anti-HIV activity contrasts with TRR469’s role as an adenosine receptor PAM and LDK1229’s CB1 inverse agonism. This highlights how minor structural changes redirect biological targets.

Impact of Substituents :

  • Lipophilicity : The tert-butyl group in ’s compound increases hydrophobicity, which may enhance blood-brain barrier penetration compared to the target compound’s methylthiophene .
  • Steric Effects : LDK1229’s bis(4-fluorophenyl)methyl group creates steric hindrance, likely critical for CB1 receptor selectivity .

Biological Activity

The compound 4-(4-fluorophenyl)piperazin-1-ylmethanone has garnered attention in pharmacological research due to its potential biological activities, particularly as a tyrosinase inhibitor . Tyrosinase (TYR) is a crucial enzyme involved in melanin biosynthesis, and its inhibition is significant for treating hyperpigmentation disorders. This article reviews the biological activity of this compound, focusing on its mechanism, efficacy, and potential applications.

Chemical Structure and Properties

The compound's IUPAC name indicates the presence of a piperazine ring substituted with a fluorophenyl group and a thiophene moiety. Its molecular formula is C15H16F1N2O1SC_{15}H_{16}F_{1}N_{2}O_{1}S with a molecular weight of approximately 296.36 g/mol.

PropertyValue
Molecular FormulaC15H16F1N2O1SC_{15}H_{16}F_{1}N_{2}O_{1}S
Molecular Weight296.36 g/mol
LogP (Octanol-water partition coefficient)3.7
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count6

The primary action of 4-(4-fluorophenyl)piperazin-1-ylmethanone is as a competitive inhibitor of tyrosinase. This mechanism involves binding to the active site of the enzyme, thereby preventing substrate access and subsequent melanin production. Studies have shown that compounds with similar structures exhibit significant inhibitory effects on TYR activity, which is essential for their antimelanogenic properties.

Efficacy in Biological Models

Recent research has demonstrated that this compound exhibits promising biological activity:

  • Inhibition of Tyrosinase Activity : The compound has been reported to have an IC50 value of approximately 0.18 μM , making it significantly more potent than the commonly used reference compound kojic acid , which has an IC50 of 17.76 μM .
  • Cell Viability : In vitro studies using B16F10 melanoma cells indicated that at concentrations effective for inhibiting tyrosinase activity, the compound did not exhibit cytotoxic effects, maintaining cell viability above 90% even at higher concentrations .

Table: Comparison of Tyrosinase Inhibitors

CompoundIC50 (μM)Cytotoxicity on B16F10 Cells
4-(4-fluorobenzyl)piperazin-1-ylmethanone (26)0.18None
Kojic Acid17.76Yes

Case Studies

A study conducted by researchers exploring various piperazine derivatives highlighted that modifications to the piperazine ring can enhance inhibitory activity against tyrosinase. The specific analog 4-(4-fluorobenzyl)piperazin-1-ylmethanone was identified as one of the most effective inhibitors, with detailed docking studies confirming its binding orientation within the enzyme's active site .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[4-(4-fluorophenyl)piperazin-1-yl](5-methylthiophen-3-yl)methanone
Reactant of Route 2
Reactant of Route 2
[4-(4-fluorophenyl)piperazin-1-yl](5-methylthiophen-3-yl)methanone

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